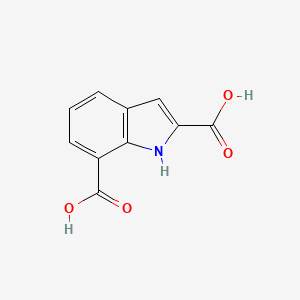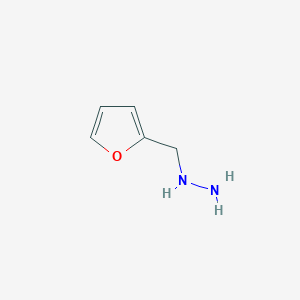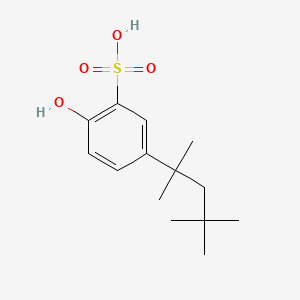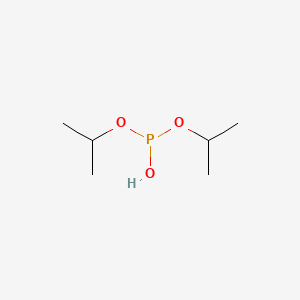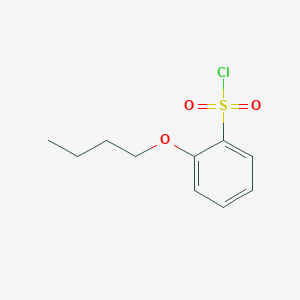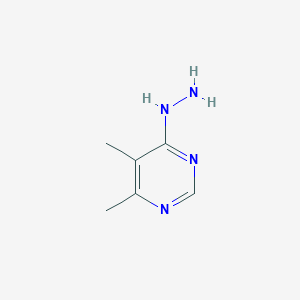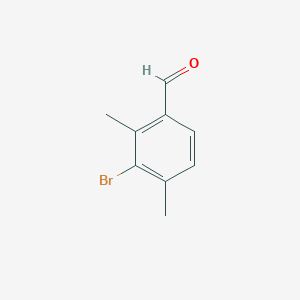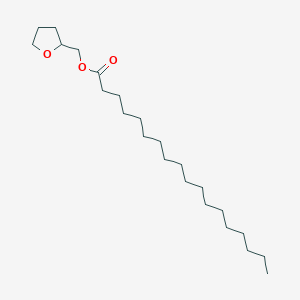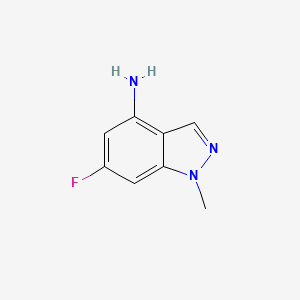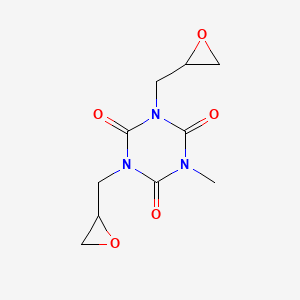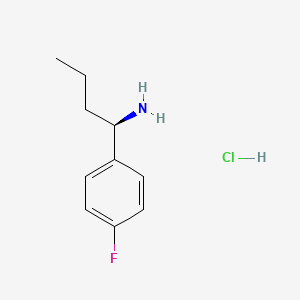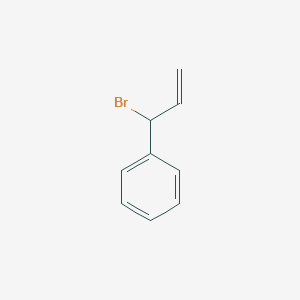
1,4-二氯丁-3-烯-2-酮
描述
1,4-Dichlorobut-3-en-2-one is a chemical compound with the molecular formula C4H4Cl2O and a molecular weight of 138.98 . It is also known by its IUPAC name (3E)-1,4-dichloro-3-buten-2-one .
Synthesis Analysis
The synthesis of 1,4-Dichlorobut-3-en-2-one involves several steps. The reaction of 1,4-dichlorobut-2-yne 1 with a stoichiometric amount of di-sec-alkylborane 2, prepared by the hydroboration of a sterically hindered internal alkene with BH3 in tetrahydrofuran (THF), gives (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane 3 stereospecifically .Molecular Structure Analysis
The molecular structure of 1,4-Dichlorobut-3-en-2-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1,4-Dichlorobut-3-en-2-one is an intermediate in the industrial production of chloroprene . The first step in the production of chloroprene is the liquid- or vapour-phase chlorination of butadiene to a mixture of 3,4-dichlorobut-1-科学研究应用
光催化氧化
1,4-二氯丁-3-烯-2-酮已在气相光催化中得到研究,特别是使用负载在 SiO2 上的 TiO2 和 WO3/TiO2。该化合物在这些催化剂上表现出有效的氧化,尽管 CO2 的形成速率较低。研究表明,催化剂可能会随着时间的推移而失活,这是由于观察到该过程中主要的中间体氯乙醛的醛缩合产物的形成 (Hamill 等人,2001)。
有机合成
该化合物在有机合成中发挥作用,例如在 1,4-二氯丁-2-烯和 3,4-二氯丁-1-烯的锂化及其与亲电试剂的反应中。此过程生成 1,4-和 1,2-二取代化合物,证明了其在生产各种有机衍生物中的用途 (Guijarro & Yus,1994)。
功能化共轭化合物的开发
研究还表明 1,4-二氯丁-3-烯-2-酮在开发功能化共轭 1,3-烯炔和 1,3-二烯中的利用。这涉及从 1,4-二氯-2-丁炔和相应的 N-杂芳烃制备衍生物,表明其在创建专门有机化合物中的作用 (张、吴和陈,2007)。
硫属元素化过程
该化合物参与硫属元素化过程。例如,1,3-二氯丁-2-烯中甲基的给电子效应阻碍了伯单硫属元素化产物中的烯丙基重排。这项研究表明在开发双(苯硫基)丁烯和探索这些分离化合物的形成机理方面具有潜在的应用 (Levanova 等人,2018)。
高度不饱和有机硫化合物的合成
已经实现了从 1,4-二氯丁-3-烯-2-酮合成高度不饱和的有机硫化合物。此合成过程产生环状和线状产物的混合物,表明其在形成各种有机硫化合物中的作用 (Nikonova 等人,2019)。
作用机制
Target of Action
It’s known that dichlorobutenes are often used as intermediates in the industrial production of other compounds .
Mode of Action
This reaction involves several consecutive stages, including the nucleophilic substitution of the chlorine atom on the sp3 -carbon atom by a sulfur atom (S N 2 mechanism) to form a monosubstitution product . It’s possible that 1,4-Dichlorobut-3-en-2-one may have a similar interaction with its targets.
Biochemical Pathways
Dichlorobutenes can participate in reactions involving nucleophilic substitution and dehydrochlorination .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to react with other compounds to form new products .
Action Environment
The action of 1,4-Dichlorobut-3-en-2-one can be influenced by various environmental factors. For instance, in a gas-phase photocatalysis study, 1,4-dichlorobut-2-enes were found to oxidize efficiently over catalysts . The efficiency and stability of the compound’s action may also depend on factors such as temperature, pH, and the presence of other chemicals in the environment.
生化分析
Biochemical Properties
It is known that organochlorine compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the organochlorine compound.
Cellular Effects
Organochlorine compounds can have diverse effects on cells, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that organochlorine compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,4-Dichlorobut-3-en-2-one at different dosages in animal models have not been reported. Studies on other organochlorine compounds have shown that these compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1,4-Dichlorobut-3-en-2-one are not well-characterized. Organochlorine compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Organochlorine compounds can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Organochlorine compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
(E)-1,4-dichlorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O/c5-2-1-4(7)3-6/h1-2H,3H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDIJTIPFVXOED-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C=CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)/C=C/Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




